![molecular formula C18H18FNO5 B6576836 [(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate CAS No. 1794934-34-1](/img/structure/B6576836.png)
[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a methyl ester group, and phenyl groups with methoxy and fluoro substituents . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study on this compound, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of reactive functional groups like the carbamoyl group and the ester group suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using a palladium catalyst. The [(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Anticancer Agents
Derivatives of this compound exhibit potent anticancer properties. Researchers have explored its potential as a therapeutic agent against cancer cells. Further studies are needed to elucidate the exact mechanisms and optimize its efficacy .
Antibacterial and Antifungal Agents
Preliminary evidence suggests that this compound might exhibit antibacterial and antifungal activity. Researchers have synthesized related derivatives and evaluated their efficacy against microbial pathogens .
Anti-HIV Activity
In a related class of compounds, researchers have investigated anti-HIV activity. Although not directly studied for [(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate, exploring its effects on HIV replication could be worthwhile .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where the compound is transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this pathway could be to provide a stable, readily prepared, and environmentally benign organoboron reagent .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions typically require mild and functional group tolerant reaction conditions . Additionally, the compound’s stability might be influenced by factors such as temperature, pH, and the presence of other reactive species.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-23-15-7-6-14(10-16(15)24-2)20-17(21)11-25-18(22)9-12-4-3-5-13(19)8-12/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXGDGGDGBPXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate |
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